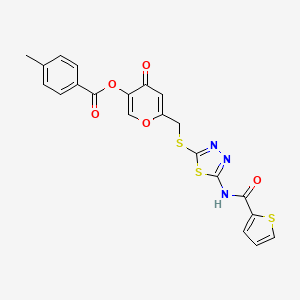

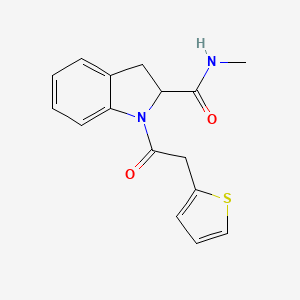

![molecular formula C21H18ClN5O2S B2717637 N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-10-2](/img/structure/B2717637.png)

N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[3,2-b][1,2,4]triazoles are a class of heterocyclic compounds that have been studied for their potential anticancer properties . Oxalamides, on the other hand, are a type of amide, a functional group that is often found in pharmaceuticals.

Synthesis Analysis

Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using various methods . One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

Thiazolo[3,2-b][1,2,4]triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . They are found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Scientific Research Applications

Antiallergy and Antimicrobial Agents

A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural resemblance with the compound , revealed potent antiallergy activity in a rat PCA model. These compounds, synthesized through a series of chemical reactions involving acetophenone, thiourea, iodine, and ethyloxalyl chloride, displayed significant potency in comparison to disodium cromoglycate, especially after hydrolysis of the oxamates, indicating their potential as antiallergy agents (Hargrave, Hess, & Oliver, 1983).

Structural Characterization and Synthesis

Research into the structural characterization of compounds with similar chemical structures, such as isostructural thiazoles synthesized and analyzed through single crystal diffraction, highlights the significance of understanding molecular conformation and geometry in the design of chemically active agents. These studies provide a foundation for the synthesis of compounds with optimized properties for specific applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Bioactivity and Crystal Structure

Another related compound, characterized by X-ray diffraction, demonstrated not only insecticidal activity but also fungicidal and anti-tumor activities, suggesting the potential biomedical applications of these chemical families. This underscores the diverse bioactivity that can be expected from compounds within this chemical class, including the one (Liu et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of formazans from Mannich base derivatives, including those related to thiazole compounds, demonstrated moderate antimicrobial activity against a variety of pathogens. This suggests the compound could potentially be explored for its antimicrobial properties, aligning with the broader research trends aiming at combating microbial resistance (Sah et al., 2014).

Corrosion Inhibition

Studies on thiazole and thiadiazole derivatives for corrosion inhibition of iron highlight the application of these compounds in industrial settings, focusing on the preservation of materials. Such research implies that compounds with similar structures could be explored for their protective properties in material science and engineering (Kaya et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is not known, thiazolo[3,2-b][1,2,4]triazoles in general have been studied for their potential biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and anticancer activities .

Future Directions

The synthesis and study of thiazolo[3,2-b][1,2,4]triazoles and related compounds is a promising area of research, particularly in the field of medicinal chemistry . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-14(11-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-7-5-15(22)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTDCHMHXLKBJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)

![1-Cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylethanol](/img/structure/B2717558.png)

![5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B2717562.png)

![3-(2,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2717564.png)

![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)

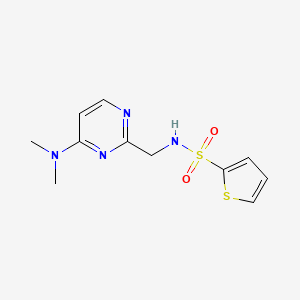

![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)